molecular formula C11H6Cl2N2O2S B397821 5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B397821
M. Wt: 301.1g/mol
InChI Key: WBDHDCLAXVAWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinedione core with a 2,6-dichlorobenzylidene substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide as an oxidizing agent and a metal ion complex as a catalyst can be employed to produce 2,6-dichlorobenzaldehyde, which is then used in the condensation reaction with thiazolidinedione .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H6Cl2N2O2S

Molecular Weight

301.1g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H6Cl2N2O2S/c12-7-2-1-3-8(13)5(7)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18)

InChI Key

WBDHDCLAXVAWFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)NC2=O)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=NC2=O)S)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)NC2=O)Cl

Origin of Product

United States

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